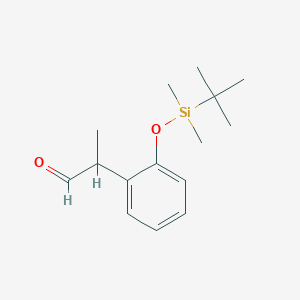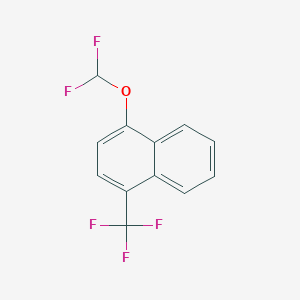
2-(2-((tert-Butyldimethylsilyl)oxy)phenyl)propanal
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-((tert-Butyldimethylsilyl)oxy)phenyl)propanal is an organic compound with the molecular formula C15H24O2Si. This compound is characterized by the presence of a tert-butyldimethylsilyl (TBDMS) protecting group attached to a phenyl ring, which is further connected to a propanal group. The TBDMS group is commonly used in organic synthesis to protect hydroxyl groups due to its stability under a variety of conditions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-((tert-Butyldimethylsilyl)oxy)phenyl)propanal typically involves the protection of a hydroxyl group on a phenyl ring using tert-butyldimethylsilyl chloride (TBDMSCl) in the presence of a base such as imidazole or triethylamine. The protected phenol is then subjected to a formylation reaction to introduce the propanal group. This can be achieved using reagents such as dichloromethyl methyl ether (DCME) and a Lewis acid like titanium tetrachloride (TiCl4).
Industrial Production Methods
Industrial production of this compound may follow similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as distillation and chromatography are employed to ensure the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(2-((tert-Butyldimethylsilyl)oxy)phenyl)propanal can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The TBDMS group can be removed under acidic conditions or using fluoride ions from reagents like tetrabutylammonium fluoride (TBAF).
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, and other strong oxidizing agents.
Reduction: NaBH4, LiAlH4, and other reducing agents.
Deprotection: TBAF, acidic conditions (e.g., HCl).
Major Products
Oxidation: 2-(2-((tert-Butyldimethylsilyl)oxy)phenyl)propanoic acid.
Reduction: 2-(2-((tert-Butyldimethylsilyl)oxy)phenyl)propanol.
Substitution: 2-(2-Hydroxyphenyl)propanal after removal of the TBDMS group.
Scientific Research Applications
2-(2-((tert-Butyldimethylsilyl)oxy)phenyl)propanal is utilized in various scientific research fields:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules, particularly in the protection and deprotection of hydroxyl groups.
Biology: The compound can be used in the study of enzyme mechanisms and as a substrate in biochemical assays.
Medicine: It may be involved in the synthesis of pharmaceutical compounds, particularly those requiring selective protection of functional groups.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 2-(2-((tert-Butyldimethylsilyl)oxy)phenyl)propanal primarily involves its role as a protecting group in organic synthesis. The TBDMS group protects hydroxyl groups from unwanted reactions, allowing selective transformations to occur at other functional groups. The stability of the TBDMS group under various conditions makes it a valuable tool in multi-step synthetic processes.
Comparison with Similar Compounds
Similar Compounds
(tert-Butyldimethylsilyloxy)acetaldehyde: Similar in structure but with an acetaldehyde group instead of a propanal group.
3-(tert-Butyldimethylsiloxy)propionaldehyde: Similar in structure but with a different positioning of the propanal group.
Uniqueness
2-(2-((tert-Butyldimethylsilyl)oxy)phenyl)propanal is unique due to its specific combination of a TBDMS-protected phenol and a propanal group. This combination allows for selective reactions and transformations, making it a versatile intermediate in organic synthesis.
Properties
Molecular Formula |
C15H24O2Si |
|---|---|
Molecular Weight |
264.43 g/mol |
IUPAC Name |
2-[2-[tert-butyl(dimethyl)silyl]oxyphenyl]propanal |
InChI |
InChI=1S/C15H24O2Si/c1-12(11-16)13-9-7-8-10-14(13)17-18(5,6)15(2,3)4/h7-12H,1-6H3 |
InChI Key |
KLPXNWCCESRPHH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C=O)C1=CC=CC=C1O[Si](C)(C)C(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![(6-Bromo-[2,3'-bipyridin]-5'-yl)methanamine](/img/structure/B11853499.png)






